molecular formula C19H18INO4 B14010367 (S)-2-(Fmoc-amino)-4-iodobutanoic acid

(S)-2-(Fmoc-amino)-4-iodobutanoic acid

Cat. No.: B14010367
M. Wt: 451.3 g/mol
InChI Key: WUMHLUDKFHNQNJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Fmoc-amino)-4-iodobutanoic acid is a modified amino acid that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an iodine atom on the butanoic acid chain. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The iodination of the butanoic acid chain can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-4-iodobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Deprotection: Piperidine in DMF.

Major Products Formed

Scientific Research Applications

(S)-2-(Fmoc-amino)-4-iodobutanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary function of (S)-2-(Fmoc-amino)-4-iodobutanoic acid in peptide synthesis is to protect the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Fmoc-amino)-4-bromobutanoic acid
  • (S)-2-(Fmoc-amino)-4-chlorobutanoic acid

Uniqueness

The iodine atom in (S)-2-(Fmoc-amino)-4-iodobutanoic acid makes it more reactive in substitution reactions compared to its bromine or chlorine counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .

Properties

Molecular Formula

C19H18INO4

Molecular Weight

451.3 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid

InChI

InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1

InChI Key

WUMHLUDKFHNQNJ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O

Origin of Product

United States

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